3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with a unique structure that combines a pyrimidoindole core with a propylthio and dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenyl derivatives and pyrimidoindole precursors. Key steps in the synthesis may involve:
Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the propylthio group: This step may involve nucleophilic substitution reactions where a propylthio group is introduced to the core structure.
Attachment of the dimethylphenyl group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in developing new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism by which 3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethylphenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
- 3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Uniqueness
3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The propylthio group, in particular, may confer distinct properties compared to similar compounds with different alkylthio groups.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics. Further research and exploration are needed to fully understand and utilize this compound’s potential.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-4-9-26-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)15-11-13(2)10-14(3)12-15/h5-8,10-12,22H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFPFXPLEVSUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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